molecular formula C16H11IN2O3 B2859232 3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid CAS No. 1237744-93-2

3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

Cat. No.: B2859232
CAS No.: 1237744-93-2
M. Wt: 406.179
InChI Key: HFJDKXRIFKBZSX-UHFFFAOYSA-N
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Description

3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid is a synthetic organic compound with intriguing chemical properties and potential applications in various scientific fields. Characterized by its unique quinazolinone core structure, it includes an iodo-substituent, making it valuable for research in both organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid typically begins with the construction of the quinazolinone core. This involves a multi-step process starting from readily available aromatic amines and aldehydes. Iodination is achieved using iodine or iodine monochloride under controlled conditions.

Key steps:

  • Formation of the quinazolinone ring: : Utilizing amine and aldehyde precursors.

  • Iodination: : Using reagents such as iodine or iodine monochloride.

  • Attachment of benzoic acid moiety: : Coupling reactions to introduce the benzoic acid group.

Industrial Production Methods: Industrial production scales up the laboratory synthesis, employing large-scale reactors and continuous flow techniques. Optimization of reaction conditions such as temperature, solvent, and reactant concentration ensures higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically affecting the quinazolinone core.

  • Reduction: : Reduction may involve the nitro or carbonyl groups.

  • Substitution: : The iodo-substituent allows for various nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Use of agents like potassium permanganate or chromium trioxide.

  • Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Reactions involving nucleophiles such as thiols, amines, or alkoxides.

Major Products

  • Oxidation: : Produces oxidized derivatives with altered electronic properties.

  • Reduction: : Leads to reduced forms with potential changes in bioactivity.

  • Substitution: : Yields substituted derivatives, expanding its chemical diversity.

Scientific Research Applications

In Chemistry

  • Serves as a building block for synthesizing more complex molecules.

  • Studied for its unique electronic and steric properties.

In Biology

  • Explored for its interaction with biological macromolecules.

  • Potential use as a biochemical probe.

In Medicine

  • Investigated for its potential as an anticancer agent due to the presence of the quinazolinone core, known for its biological activities.

  • Studied for its antimicrobial properties.

In Industry

  • Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid exerts its effects by interacting with specific molecular targets. The mechanism often involves binding to enzymes or receptors, disrupting normal cellular processes.

Molecular Targets and Pathways

  • Enzymes: : Inhibits or modulates the activity of key enzymes involved in cell growth and division.

  • Receptors: : May interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid stands out due to its unique combination of an iodo-substituent and benzoic acid moiety. Compared to similar quinazolinone derivatives, it offers distinct electronic properties and potential biological activities.

Similar Compounds

  • 6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid: : Differs by the halogen substituent, affecting reactivity and bioactivity.

  • 3-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid: : Shares similarities but varies in halogen type, influencing its chemical behavior.

Now, let’s dive into these details. If anything sparks a specific curiosity, let's explore further.

Properties

IUPAC Name

3-(6-iodo-2-methyl-4-oxoquinazolin-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11IN2O3/c1-9-18-14-6-5-11(17)8-13(14)15(20)19(9)12-4-2-3-10(7-12)16(21)22/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJDKXRIFKBZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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